![molecular formula C17H17Cl2N3O B2543333 (4-Benzylpiperazin-1-yl)(2,6-dichloropyridin-3-yl)methanone CAS No. 919053-47-7](/img/structure/B2543333.png)
(4-Benzylpiperazin-1-yl)(2,6-dichloropyridin-3-yl)methanone
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Overview
Description
“(4-Benzylpiperazin-1-yl)(2,6-dichloropyridin-3-yl)methanone” is a synthetic molecule with a unique chemical structure. It is a derivative of piperazine and is used in a variety of scientific research applications. This molecule has been studied extensively in recent years due to its potential therapeutic applications .
Synthesis Analysis
A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular formula of “(4-Benzylpiperazin-1-yl)(2,6-dichloropyridin-3-yl)methanone” is C17H17Cl2N3O. The molecular weight is 350.24.Chemical Reactions Analysis
The compound 7c exhibited good chemscore and so it exhibited good antifungal activity among piperazine chrome-2-one compounds with the protein (PDB ID 3QLS) .Physical And Chemical Properties Analysis
The compound “(4-Benzylpiperazin-1-yl)(2,6-dichloropyridin-3-yl)methanone” has a molecular weight of 350.24. The InChI code is 1S/C17H17Cl2N3O .Scientific Research Applications
- Synthesis : The compound was synthesized by reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .
- Activity : The synthesized derivatives exhibited significant antibacterial and antifungal activity, comparable to standard drugs .
- Mechanism : Docking studies with oxidoreductase proteins revealed a correlation between the estimated docking scores and experimental inhibitory potency .
Antimicrobial Activity
Anxiolytic Property
5-HT3 Receptor Antagonist
Coumarin Derivatives Research
Mechanism of Action
- MAPK14, also known as p38α, is a serine/threonine kinase involved in cellular stress responses, inflammation, and apoptosis .
- Downstream effects involve regulation of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and stress-related transcription factors (e.g., ATF-2, NF-κB) .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Information on absorption is not available. Not reported. No data provided. Metabolic pathways remain unspecified. Not documented. Not characterized. Data not available .
Result of Action
Action Environment
Safety and Hazards
properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(2,6-dichloropyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O/c18-15-7-6-14(16(19)20-15)17(23)22-10-8-21(9-11-22)12-13-4-2-1-3-5-13/h1-7H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRJSSZVWFURQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(N=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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